Carboxamide vs. Sulfonamide Linker: Predicted hCA Isoform Selectivity Inversion
The target compound employs a carboxamide (-CONH-) linker connecting the naphthalene ring to the thiazole, whereas the closest published analog N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)naphthalene-2-sulphonamide (compound 5f) uses a sulfonamide (-SO₂NH-) linker. In the Kurt et al. 2015 study, sulfonamide 5f inhibited hCA I with IC₅₀ = 5.63 µM and hCA II with IC₅₀ = 8.48 µM, acting as the strongest broad-spectrum inhibitor in the series [1]. By contrast, the Kurt et al. 2017 study of coumaryl-carboxamide derivatives demonstrated that the carboxamide class spares hCA I, II, and VII entirely while selectively inhibiting the tumor-associated isoform hCA IX (Kᵢ = 107.9 nM for the most potent analog e11) [2]. This is mechanistically consistent with Thacker et al. 2022, where all evaluated coumarin carboxamides selectively inhibited hCA IX (Kᵢ < 25 nM for the best compounds 6a–e) and hCA XII (Kᵢ < 65 nM) with no inhibition of hCA I or II [3].
| Evidence Dimension | Carbonic anhydrase isoform inhibition profile |
|---|---|
| Target Compound Data | Not directly assayed; predicted profile based on carboxamide linker class: selective for hCA IX/XII over hCA I/II/VII (class-level inference from carboxamide analogs). Reference class data: coumaryl-carboxamide e11, hCA IX Kᵢ = 107.9 nM; hCA I, II, VII not inhibited [2]. Coumarin carboxamides 6a–e, hCA IX Kᵢ < 25 nM [3]. |
| Comparator Or Baseline | N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)naphthalene-2-sulphonamide (5f): hCA I IC₅₀ = 5.63 µM; hCA II IC₅₀ = 8.48 µM [1]. |
| Quantified Difference | Sulfonamide 5f inhibits hCA I/II at low micromolar concentrations (broad-spectrum); carboxamide class compounds spare hCA I/II and selectively inhibit hCA IX at high nanomolar Kᵢ (≥50-fold isoform selectivity shift). Exact fold-difference cannot be calculated without direct head-to-head data for the target compound. |
| Conditions | Kurt 2015: CO₂ hydratase activity assay using purified hCA I and hCA II, phenol red indicator, 25°C. Kurt 2017: stopped-flow CO₂ hydratase assay, hCA isoforms I, II, VII, IX. Thacker 2022: stopped-flow assay, hCA isoforms I, II, IX, XII. |
Why This Matters
A carboxamide linker predicts tumor-associated hCA isoform selectivity, whereas sulfonamide analogs produce broad cytosolic hCA inhibition—a critical differentiator for researchers selecting compounds for oncology-focused carbonic anhydrase studies versus general CA enzyme inhibition.
- [1] Kurt BZ, Sonmez F, Bilen C, Ergun A, Gencer N, Arslan O, Kucukislamoglu M. J Enzyme Inhib Med Chem. 2016 Dec;31(6):991-8. PMID: 26309156. View Source
- [2] Kurt BZ, Sonmez F, Durdagi S, Aksoydan B, Salmas RE, Angeli A, Kucukislamoglu M, Supuran CT. J Enzyme Inhib Med Chem. 2017;32(1):1042-1052. doi: 10.1080/14756366.2017.1354857. View Source
- [3] Thacker PS, Mohammed A, Supuran CT, Tiwari PL. Anticancer Agents Med Chem. 2022;22(14):2647-2654. PMID: 35430969. View Source
